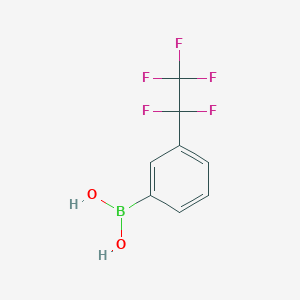

(3-(Perfluoroethyl)phenyl)boronic acid

Description

(3-(Perfluoroethyl)phenyl)boronic acid is a fluorinated arylboronic acid derivative characterized by a perfluoroethyl (-CF₂CF₃) substituent at the meta position of the phenyl ring. This electron-withdrawing group significantly influences the compound's electronic properties, acidity, and steric profile.

Properties

Molecular Formula |

C8H6BF5O2 |

|---|---|

Molecular Weight |

239.94 g/mol |

IUPAC Name |

[3-(1,1,2,2,2-pentafluoroethyl)phenyl]boronic acid |

InChI |

InChI=1S/C8H6BF5O2/c10-7(11,8(12,13)14)5-2-1-3-6(4-5)9(15)16/h1-4,15-16H |

InChI Key |

LPPVASVLKDQORZ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC=C1)C(C(F)(F)F)(F)F)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(pentafluoroethyl)phenyl]boronic acid typically involves the use of Grignard reagents or lithium reagents. One common method is the reaction of 3-bromo-1-(pentafluoroethyl)benzene with a boronic ester, followed by hydrolysis to yield the boronic acid. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent the formation of unwanted by-products.

Industrial Production Methods: Industrial production of [3-(pentafluoroethyl)phenyl]boronic acid may involve large-scale Grignard reactions or other organometallic methods. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: [3-(Pentafluoroethyl)phenyl]boronic acid can undergo oxidation reactions to form phenols or quinones.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.

Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group reacts with halides to form biaryl compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura reactions, with bases like potassium carbonate or sodium hydroxide.

Major Products:

Oxidation: Phenols, quinones.

Reduction: Boronate esters.

Substitution: Biaryl compounds.

Scientific Research Applications

Chemistry: In organic synthesis, [3-(pentafluoroethyl)phenyl]boronic acid is used as a building block for the synthesis of complex molecules. Its unique reactivity makes it valuable in the formation of carbon-carbon bonds through cross-coupling reactions.

Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its boronic acid group can interact with biological molecules, making it useful in enzyme inhibition studies and drug design.

Industry: In materials science, [3-(pentafluoroethyl)phenyl]boronic acid is used in the development of advanced materials, including polymers and electronic devices. Its unique electronic properties make it suitable for use in organic semiconductors and other high-tech applications.

Mechanism of Action

The mechanism by which [3-(pentafluoroethyl)phenyl]boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. In biological systems, it can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The pentafluoroethyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Structural and Electronic Effects

The perfluoroethyl group distinguishes (3-(Perfluoroethyl)phenyl)boronic acid from other arylboronic acids:

- Electron-Withdrawing Substituents : Compared to 3-nitrophenylboronic acid (Ki = 0.8 µM for AmpC β-lactamase inhibition) and 4-carboxyphenylboronic acid (Ki = 1.2 µM), the perfluoroethyl group provides stronger electron withdrawal, increasing the boron atom's electrophilicity. This enhances interactions with nucleophilic residues in enzyme active sites .

Table 1: Electronic and Steric Properties of Selected Boronic Acids

| Compound | Substituent | Hammett σₚ* | Steric Volume (ų) |

|---|---|---|---|

| (3-(Perfluoroethyl)phenyl)BA | -CF₂CF₃ | +0.98 | ~80 |

| 3-Nitrophenylboronic acid | -NO₂ | +1.27 | ~55 |

| 4-Carboxyphenylboronic acid | -COOH | +0.73 | ~65 |

| 3-Fluorophenylboronic acid | -F | +0.34 | ~20 |

*Hammett σₚ values estimated from analogous substituents.

Enzyme Inhibition

- β-Lactamase Inhibition : Triazole-substituted boronic acids (e.g., 1-amido-2-triazolylethaneboronic acid) show improved MIC values against pathogens compared to phenyl-substituted analogues. The perfluoroethyl group may similarly enhance membrane permeability and target engagement .

- Tubulin Polymerization : Boronic acid-containing cis-stilbenes (e.g., compound 13c, IC₅₀ = 21 µM) demonstrate that meta-substituted boronic acids exhibit potent antitumor activity. The perfluoroethyl group’s hydrophobicity could improve cellular uptake .

Antimicrobial Activity

Fluorinated phenylboronic acids, such as 4-fluoro- and 4-chloro derivatives, show enhanced antimicrobial activity due to increased membrane penetration. The perfluoroethyl group’s lipophilicity may further amplify this effect .

Physicochemical Properties

- Acidity : The perfluoroethyl group increases acidity (pKa ~7.5) compared to phenylboronic acid (pKa ~8.8), facilitating boronate ester formation under physiological conditions .

- Solubility : While fluorination reduces water solubility, it enhances lipid bilayer permeability, as seen in SB170 subgroup compounds with phenylboronic acid moieties .

Table 3: Physicochemical Comparison

| Compound | pKa | logP | Water Solubility (mg/mL) |

|---|---|---|---|

| (3-(Perfluoroethyl)phenyl)BA | ~7.5 | 2.8 | 0.5 |

| Phenylboronic acid | 8.8 | 1.2 | 12.0 |

| 4-Carboxyphenylboronic acid | 7.1 | -0.5 | 25.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.